molecular formula C18H14N2OS3 B1620582 3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one CAS No. 79610-23-4

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B1620582
CAS No.: 79610-23-4
M. Wt: 370.5 g/mol
InChI Key: DKGAHMQIMZILDX-UHFFFAOYSA-N
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Description

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of benzyl and methylbenzothiazolinylidene groups further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-methylbenzothiazolin-2-ylidene with a thioxothiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar core structure but different substituents.

    Benzothiazoles: Compounds containing the benzothiazole moiety, which may exhibit similar chemical properties.

Uniqueness

3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its thiazolidinone core and the specific benzyl and methylbenzothiazolinylidene substituents

Properties

IUPAC Name

3-benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS3/c1-19-13-9-5-6-10-14(13)23-17(19)15-16(21)20(18(22)24-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAHMQIMZILDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362589
Record name 3-benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79610-23-4
Record name 3-benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one
Reactant of Route 2
3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one
Reactant of Route 3
3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one
Reactant of Route 4
3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one
Reactant of Route 5
3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one
Reactant of Route 6
3-Benzyl-5-(3-methylbenzothiazolin-2-ylidene)-2-thioxothiazolidin-4-one

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